![molecular formula C16H20N2O3 B5051870 N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide CAS No. 959238-72-3](/img/structure/B5051870.png)
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. It is a highly selective and potent inhibitor of P2X7, which is a ligand-gated ion channel that is activated by extracellular ATP. P2X7 is expressed in various cells of the immune system and is involved in the regulation of inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide is a highly selective and potent antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. P2X7 is expressed in various cells of the immune system and is involved in the regulation of inflammation and immune responses. Activation of P2X7 leads to the influx of calcium and sodium ions into the cell, which triggers the release of pro-inflammatory cytokines and chemokines. N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide blocks the activation of P2X7 by binding to a specific site on the receptor, thereby preventing the influx of calcium and sodium ions and the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of inflammatory and neuropathic pain, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to reduce pain behavior and decrease the release of pro-inflammatory cytokines and chemokines. In animal models of Alzheimer's disease and traumatic brain injury, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to protect against neuronal damage and improve cognitive function. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the P2X7 receptor, which allows for specific targeting of this receptor in various cell types. Another advantage is its commercial availability from several chemical suppliers, which makes it readily accessible for research purposes. One limitation is its relatively short half-life in vivo, which requires frequent dosing in animal studies. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. Another direction is to develop more potent and selective P2X7 antagonists that can overcome the limitations of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide. Additionally, future studies could explore the mechanisms underlying the biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide, which could lead to the development of new therapeutic targets and strategies.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide involves several steps, starting from the reaction of 5-tert-butyl-3-isoxazolylamine with 2-bromoethanol to form the intermediate 5-tert-butyl-3-(2-hydroxyethyl)isoxazole. The intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent to form the final product, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been optimized for high yield and purity, and the compound is commercially available from several chemical suppliers.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. It has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(20-12-8-6-5-7-9-12)15(19)17-14-10-13(21-18-14)16(2,3)4/h5-11H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESPGWUEMSQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189470 | |
Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-phenoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959238-72-3 | |
Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-phenoxypropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-phenoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.